molecular formula C23H24N2OS B2811482 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223816-55-4

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2811482
CAS No.: 1223816-55-4
M. Wt: 376.52
InChI Key: NBYGGECHFPCQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a complex organic compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center

Preparation Methods

The synthesis of 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spiro center: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .

Chemical Reactions Analysis

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl or methylphenyl groups, introducing different functional groups.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s spiro structure allows it to fit into unique binding sites, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Compared to other spiro compounds, 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione stands out due to its specific functional groups and structural configuration. Similar compounds include:

Properties

IUPAC Name

[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-17-10-9-13-19(16-17)20-22(27)25(21(26)18-11-5-4-6-12-18)23(24-20)14-7-2-3-8-15-23/h4-6,9-13,16H,2-3,7-8,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYGGECHFPCQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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